molecular formula C11H6ClFN4 B8296826 4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyridazine

4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyridazine

Cat. No. B8296826
M. Wt: 248.64 g/mol
InChI Key: FMDTWUIMTFGLAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08927550B2

Procedure details

A mixture of 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-4-ol (1.30 g, 5.65 mmol), and POCl3 (25 mL) is warmed at 100° C. After 4 hours, the reaction mixture is cooled to room temperature and added dropwise to ice cold water, followed by periodic addition of crushed ice to control the exotherm. To the aqueous solution is added EtOAc and the mixture is neutralized with sodium bicarbonate. The organic layer is separated and the aqueous layer is extracted with EtOAc (3×50 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate (2×30 mL) and brine (2×30 mL), dried over magnesium sulfate, filtered and concentrated to afford 4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyridazine, which is used without purification.
Name
1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-4-ol
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:12]3=[CH:13][N:14]=[N:15][C:16](O)=[C:11]3[CH:10]=[N:9]2)=[CH:4][CH:3]=1.O=P(Cl)(Cl)[Cl:20].C(=O)(O)[O-].[Na+]>CCOC(C)=O>[Cl:20][C:16]1[N:15]=[N:14][CH:13]=[C:12]2[N:8]([C:5]3[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=3)[N:9]=[CH:10][C:11]=12 |f:2.3|

Inputs

Step One
Name
1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-4-ol
Quantity
1.3 g
Type
reactant
Smiles
FC1=CC=C(C=C1)N1N=CC=2C1=CN=NC2O
Name
Quantity
25 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled to room temperature
ADDITION
Type
ADDITION
Details
added dropwise to ice cold water
ADDITION
Type
ADDITION
Details
followed by periodic addition of crushed ice
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with EtOAc (3×50 mL)
WASH
Type
WASH
Details
The combined organic layers are washed with saturated aqueous sodium bicarbonate (2×30 mL) and brine (2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=C2C(=CN=N1)N(N=C2)C2=CC=C(C=C2)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.